Leo 271 f

Description

Propriétés

IUPAC Name |

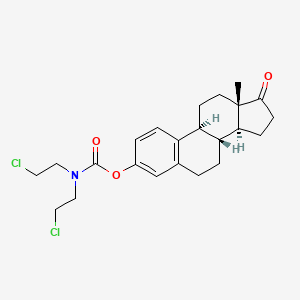

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWYROHIFVWHMR-UGTOYMOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978673 | |

| Record name | Estromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62899-40-5 | |

| Record name | Leo 271 f | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062899405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Estromustine is synthesized by conjugating estradiol with nor-nitrogen mustard through a carbamate linkage. The synthetic route involves treating the amine (ClCH₂CH₂)₂NH with phosgene to produce the acid chloride of normustine. This intermediate then reacts with the phenolic hydroxyl group of estradiol in the presence of a base to form estromustine . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production and purity.

Analyse Des Réactions Chimiques

Estromustine undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous solutions, estromustine can hydrolyze to form estradiol and other metabolites.

Oxidation: Estromustine can be oxidized to form estromustine phosphate and other oxidized metabolites.

Common reagents and conditions used in these reactions include acidic or basic aqueous solutions for hydrolysis, and oxidizing agents for oxidation reactions. The major products formed from these reactions include estradiol, estromustine phosphate, and other metabolites .

Applications De Recherche Scientifique

Hormone-Refractory Prostate Cancer

Estramustine phosphate is primarily indicated for the palliative treatment of hormone-refractory prostate cancer. Its use has been associated with improved patient outcomes when combined with other chemotherapy agents:

- Combination Therapy : Studies indicate that combining estramustine with docetaxel enhances PSA response rates and overall survival compared to docetaxel alone .

- Phase II Trials : In trials combining estramustine with vinblastine, significant PSA reductions were observed in a majority of patients, demonstrating its efficacy in hormone-refractory cases .

Palliative Care

In palliative settings, estramustine is used to manage symptoms and improve quality of life for patients with advanced prostate cancer:

- Quality of Life Improvements : Patients receiving estramustine have reported enhancements in pain management and overall well-being during treatment .

Case Study 1: Estramustine vs. Diethylstilbestrol

A double-blind study compared estramustine phosphate with diethylstilbestrol in 236 patients with metastatic prostate cancer. Results showed that those treated with estramustine experienced a significantly longer duration without disease progression compared to those receiving diethylstilbestrol (p < 0.01) .

Case Study 2: Efficacy in Combination Therapy

A Phase II trial assessed the efficacy of estramustine combined with vinblastine in hormone-refractory prostate cancer patients. Out of 36 patients, a PSA decrease of at least 50% was observed in 61.1% of cases, indicating substantial therapeutic benefit from the combination therapy .

Safety Profile and Side Effects

While estramustine phosphate is effective, it is associated with certain side effects:

- Thromboembolic Events : Increased risk of thromboembolic complications has been noted, particularly when used without appropriate anticoagulation measures .

- Gastrointestinal Disturbances : Patients may experience gastrointestinal side effects more frequently than with other treatments, necessitating careful monitoring .

Dosage and Administration

Estramustine phosphate is typically administered orally at doses ranging from 140 mg to 1,400 mg per day, with common regimens involving 560 mg to 640 mg daily divided into multiple doses . The dosing must be tailored to individual patient needs and tolerability.

Mécanisme D'action

Estromustine exerts its effects through a combination of estrogenic and alkylating mechanisms. The estrogen component allows the compound to bind selectively to estrogen receptors in cancer cells, facilitating the delivery of the nitrogen mustard component. Once inside the cell, the nitrogen mustard component alkylates DNA and other cellular components, causing DNA strand breaks and misscoding events. This leads to apoptosis and cell death . Additionally, estromustine can bind to tubulin components, disrupting microtubule function and further inhibiting cell division .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Estramustine (EaM)

- Structural Relationship : Estromustine is a metabolite of estramustine, differing in hydroxylation and side-chain modifications .

- Mechanistic Overlap : Both bind EMBP and disrupt microtubule dynamics, but estramustine exhibits stronger anti-mitotic effects in vitro (e.g., 10–20 µg/ml doses cause G2/M arrest in glioma cells) .

- Pharmacokinetics :

- Clinical Utility : Estramustine is the primary therapeutic agent, while estromustine’s role is adjunctive but critical for sustained cytotoxicity .

Abiraterone

- Mechanism : Abiraterone is a CYP17A1 inhibitor that blocks androgen synthesis, unlike estromustine’s microtubule targeting .

- Target Specificity : Abiraterone requires androgen receptor (AR) expression, whereas estromustine/EMBP activity is AR-independent and effective in AR-negative cancers (e.g., EMBP-positive breast cancers) .

- Resistance Profile : Estromustine may overcome P-glycoprotein–mediated drug resistance by inhibiting efflux pumps, a unique advantage over taxanes or vinca alkaloids .

Docetaxel (Taxane Class)

- Target : Both inhibit microtubule depolymerization, but docetaxel stabilizes tubulin polymers, whereas estromustine promotes disassembly .

- Toxicity : Estromustine’s EMBP-driven accumulation reduces off-target effects compared to docetaxel’s systemic neurotoxicity and myelosuppression .

Key Research Findings

Preclinical Studies

- Prostate Cancer :

- EMBP expression in Dunning R3327 rat tumors correlates with estromustine uptake and androgen sensitivity. Castration reduces EMBP, but androgen replacement restores it, enhancing estromustine efficacy .

- In human prostate cell lines, estromustine’s IC₅₀ is 5–10 µM, comparable to estramustine but lower than paclitaxel (1–2 µM) .

- Glioma :

Clinical Data

- Prostate Cancer :

- Adverse Effects :

- Estromustine causes reversible hepatotoxicity (transaminase elevation in 5–10% of patients) and gastrointestinal distress, milder than nitrogen mustard derivatives .

Activité Biologique

Estramustine, a chemotherapeutic agent derived from estradiol, is primarily utilized in the treatment of hormone-refractory prostate cancer. Its biological activity is characterized by its unique mechanism of action, which involves interactions with microtubules and various cellular pathways. This article explores the biological activity of estramustine, including its effects on microtubule dynamics, clinical efficacy, and safety profiles based on diverse research findings.

Microtubule Stabilization:

Estramustine exerts its antitumor effects by stabilizing microtubules, which are crucial for mitosis. Research indicates that estramustine binds to tubulin at a site distinct from traditional microtubule inhibitors like colchicine and vinblastine. This binding leads to a significant reduction in the dynamicity of microtubules, effectively stabilizing them during cell division . Specifically, estramustine has been shown to:

- Reduce the rate of microtubule shortening and growth.

- Increase the duration that microtubules remain in a non-growing state.

- Exhibit additive effects when combined with other antimitotic agents such as vinblastine .

Cell Cycle Arrest:

Estramustine induces G2/M phase arrest in cancer cells, making them more susceptible to radiation therapy. This effect is particularly beneficial in enhancing radiosensitivity in human tumor cells .

Clinical Efficacy

Estramustine has been evaluated extensively in clinical trials, particularly for its efficacy in combination with other chemotherapeutic agents:

| Study | Combination | Patient Response Rate | Median Survival (weeks) | Toxicity Profile |

|---|---|---|---|---|

| Phase II Trial 1 | Docetaxel + Estramustine | 45-68% PSA response | 44-50.9 | High toxicity; DVT in 10% |

| Phase II Trial 2 | Estramustine + Vinblastine | 24.6% PSA response | 27.2-30.8 | High toxicity; withdrawal in 49% |

| Phase I Trial | Estramustine + Dexamethasone | Not specified | Not specified | Not specified |

The combination of estramustine with docetaxel has demonstrated promising results, with a notable PSA response rate between 45% and 68% across various studies . However, the toxicity associated with these regimens has raised concerns, leading to treatment discontinuation in a significant number of patients due to adverse effects such as deep venous thrombosis (DVT) and elevated liver enzymes .

Case Studies

Several case studies have highlighted the effectiveness of estramustine in clinical settings:

- Case Study A: A patient with advanced hormone-refractory prostate cancer treated with estramustine and docetaxel exhibited a significant decline in PSA levels after two cycles of treatment. However, the patient developed grade 3 toxicity necessitating dose adjustment.

- Case Study B: Another patient receiving estramustine combined with vinblastine showed partial remission but experienced severe side effects leading to discontinuation after three months.

Q & A

Q. What are the established synthesis protocols for Estromustine, and how can researchers validate purity and structural integrity?

- Methodological Answer : Estromustine synthesis typically involves conjugating estradiol to nitrogen mustard via a carbamate linker. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Structural integrity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and mass spectrometry (MS). Ensure reproducibility by adhering to protocols from peer-reviewed literature and reporting deviations in supplementary materials .

Q. What in vitro models are most suitable for preliminary evaluation of Estromustine’s anticancer activity?

- Methodological Answer : Use hormone-sensitive cancer cell lines (e.g., LNCaP for prostate cancer) to assess cytotoxicity via MTT assays. Include estrogen receptor (ER)-positive and ER-negative controls to isolate mechanism-specific effects. Dose-response curves (0.1–100 µM) over 72 hours can determine IC values. Validate results across at least three independent replicates and report statistical significance using ANOVA with post-hoc Tukey tests .

Q. How can researchers design experiments to differentiate Estromustine’s cytotoxic effects from its hormonal activity?

- Methodological Answer : Employ ER knockdown models (e.g., siRNA targeting ERα/β) or co-administer selective ER modulators (e.g., tamoxifen). Compare cell viability in ER-positive vs. ER-negative lines. Use transcriptomic profiling (RNA-seq) to identify pathways altered by Estromustine but not by estradiol alone. Include dose-escalation studies to isolate concentration-dependent cytotoxicity .

Advanced Research Questions

Q. How should researchers address contradictions in preclinical data regarding Estromustine’s efficacy across tumor models?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables such as dosing schedules, tumor microenvironment differences, or model specificity. Use multivariate regression to assess confounding factors (e.g., estrogen levels in xenograft hosts). Replicate conflicting experiments under standardized conditions (e.g., identical cell culture media, animal strains) and publish negative results to reduce publication bias .

Q. What statistical approaches are recommended for analyzing Estromustine’s synergistic effects with other chemotherapeutics?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method to quantify synergism. Use CompuSyn software to calculate CI values (CI < 1 = synergism). Validate with clonogenic assays and apoptosis markers (e.g., caspase-3 activation). For in vivo studies, employ Kaplan-Meier survival analysis with log-rank tests to compare treatment cohorts. Report 95% confidence intervals for hazard ratios .

Q. What strategies improve the reproducibility of Estromustine’s pharmacokinetic (PK) studies in animal models?

- Methodological Answer : Standardize PK protocols: administer Estromustine intravenously (1–5 mg/kg) and collect plasma samples at 0, 5, 15, 30, 60, 120, and 240 minutes. Use LC-MS/MS for quantification, with deuterated internal standards. Account for sex-specific metabolism by including male and female cohorts. Publish raw data in repositories like Figshare to enable cross-validation .

Q. How can researchers investigate Estromustine’s resistance mechanisms in long-term treatment models?

- Methodological Answer : Establish resistant cell lines via chronic exposure (6–12 months) to sublethal Estromustine doses. Perform whole-exome sequencing to identify mutations and CRISPR-Cas9 screens to validate resistance genes. Use organoid models to mimic tumor heterogeneity. Compare proteomic profiles (e.g., via tandem mass tags) of parental vs. resistant lines to pinpoint dysregulated pathways .

Guidelines for Data Presentation and Validation

- Experimental Replication : Include triplicate biological and technical replicates in all assays. Document batch-to-batch variability in drug synthesis .

- Data Transparency : Share raw datasets, code, and instrument parameters in supplementary materials or public repositories (e.g., Zenodo) .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest. Adhere to ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.